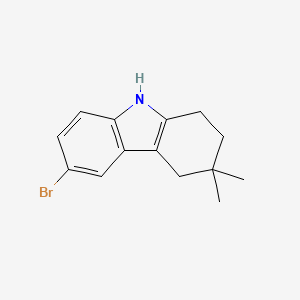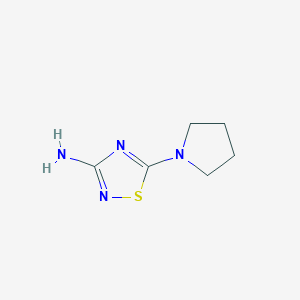![molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1](/img/structure/B1376255.png)
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine
Übersicht
Beschreibung
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .
Wissenschaftliche Forschungsanwendungen
Application 1: Antibacterial Agents
- Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been evaluated as potential antibacterial agents . The increasing resistance to antibiotics worldwide has stimulated the development of new bacterial inhibitors .
- Methods of Application or Experimental Procedures : The antimicrobial analyses of the synthesized compounds were based on minimum inhibitory concentration determination, against four strains of bacteria . The compounds were also docked against enterotoxin protein of S. aureus which belongs to Staphylococcal enterotoxin type A (SEA) .
- Results or Outcomes : The results showed that the synthesized compounds have elicited good activity profile against methicillin-resistant Staphylococcus aureus (S. aureus), the bacterium that is largely responsible for hospital-acquired infections . In vitro and in silico studies revealed that compounds 3d, 3g, and 3h have demonstrated significant antibacterial activity in comparison to the standard control drug ampicillin and streptomycin .
Application 2: Antimicrobial Activity Studies
- Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been investigated for their antimicrobial activities against various bacteria strains and related drug-resistant isolates .
- Methods of Application or Experimental Procedures : The antimicrobial activities of the synthesized compounds were investigated via the microdilution method . Molecular docking and molecular dynamics simulations of the compounds were performed using the DNA gyrase enzyme .
- Results or Outcomes : The compounds showed good to strong antimicrobial activities . In particular, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) and P6 showed gentamicin-equivalent activity against P. aeruginosa, with a MIC of 16 μg mL −1, while P7 showed better activity than gentamicin, with a MIC of 8 μg mL −1 .
Application 3: Antimicrobial Activity Studies Against Drug-Resistant Isolates
- Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been investigated for their antimicrobial activities against various bacteria strains and related drug-resistant isolates .
- Methods of Application or Experimental Procedures : The antimicrobial activities of the synthesized compounds were investigated via the microdilution method . Molecular docking and molecular dynamics simulations of the compounds were performed using the DNA gyrase enzyme .
- Results or Outcomes : The compounds showed good to strong antimicrobial activities . In particular, P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) and P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) showed better activity against E. faecalis isolate and E. coli isolate than ampicillin with a MIC of 16 μg mL −1 . In addition, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) and P6 showed gentamicin-equivalent activity against P. aeruginosa, with a MIC of 16 μg mL −1, while P7 showed better activity than gentamicin, with a MIC of 8 μg mL −1 .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAGYMBRQDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

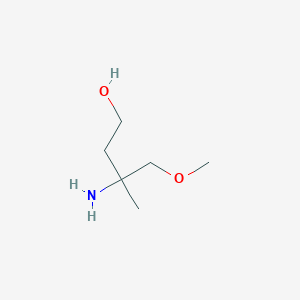
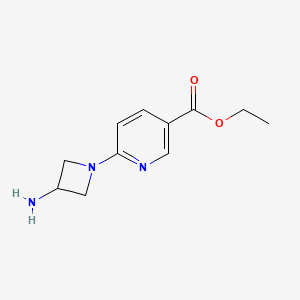
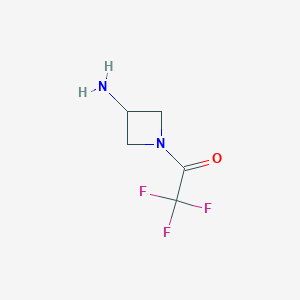
![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
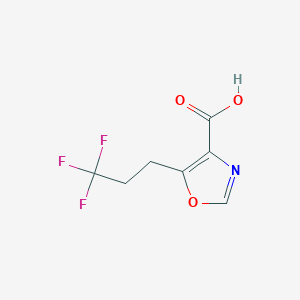
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
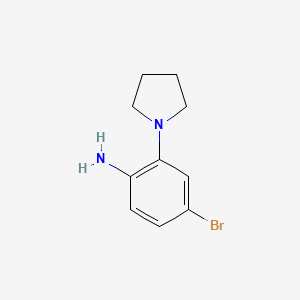
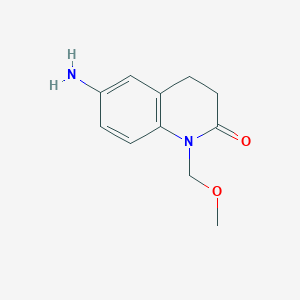
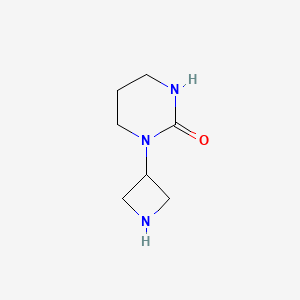
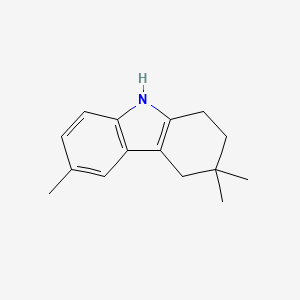
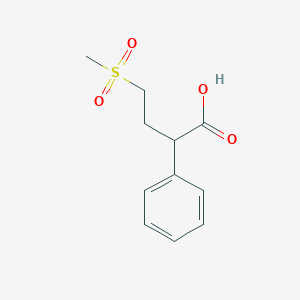
amine](/img/structure/B1376191.png)
